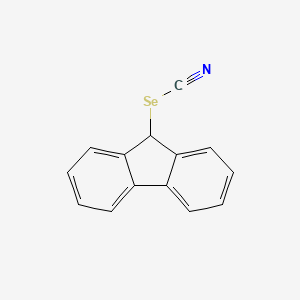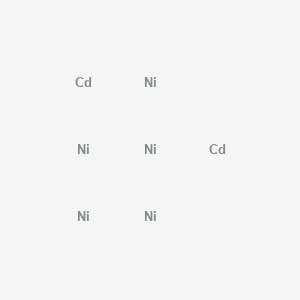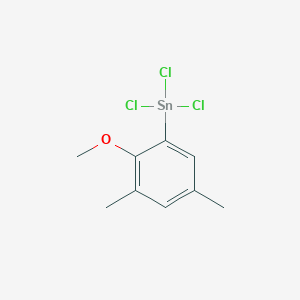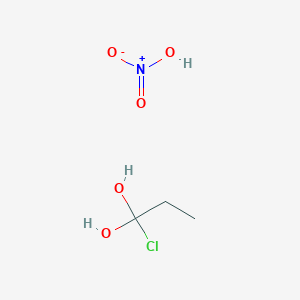
1-Chloropropane-1,1-diol;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloropropane-1,1-diol;nitric acid is a chemical compound that combines the properties of a halogenoalkane and an alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloropropane-1,1-diol can be synthesized through the reaction of 1-chloropropane with nitric acid under controlled conditions. The reaction typically involves the use of a halogenating agent such as phosphorus pentachloride or sodium chloride with concentrated sulfuric acid . The reaction conditions often require heating under reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 1-chloropropane-1,1-diol involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. The use of continuous reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloropropane-1,1-diol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination: The compound can undergo elimination reactions to form alkenes by the removal of hydrogen halides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and ethanol. The reactions are typically carried out under reflux conditions to ensure complete conversion .
Major Products
The major products formed from these reactions include alcohols, alkenes, and other substituted compounds depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloropropane-1,1-diol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-chloropropane-1,1-diol involves its reactivity as a halogenoalkane and an alcohol. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of various products . The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloropropane: A simpler halogenoalkane with similar reactivity but lacking the hydroxyl group.
2-Chloropropane: Another isomer with different reactivity due to the position of the chlorine atom.
1,2-Dichloropropane: A compound with two chlorine atoms, leading to different reactivity and applications.
Uniqueness
1-Chloropropane-1,1-diol is unique due to the presence of both a chlorine atom and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
113818-13-6 |
|---|---|
Formule moléculaire |
C3H8ClNO5 |
Poids moléculaire |
173.55 g/mol |
Nom IUPAC |
1-chloropropane-1,1-diol;nitric acid |
InChI |
InChI=1S/C3H7ClO2.HNO3/c1-2-3(4,5)6;2-1(3)4/h5-6H,2H2,1H3;(H,2,3,4) |
Clé InChI |
NTGAEQAGKUWASY-UHFFFAOYSA-N |
SMILES canonique |
CCC(O)(O)Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


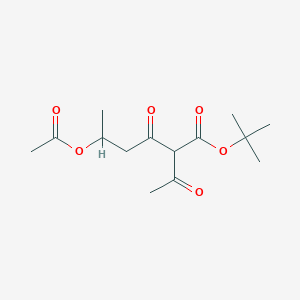

![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
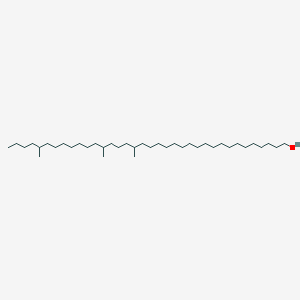
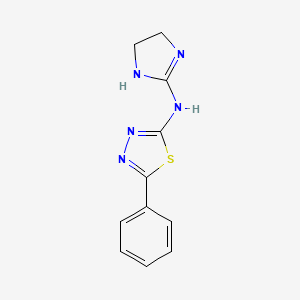
![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)
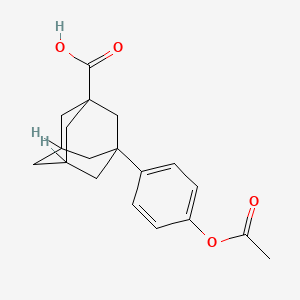
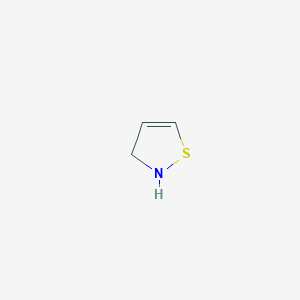
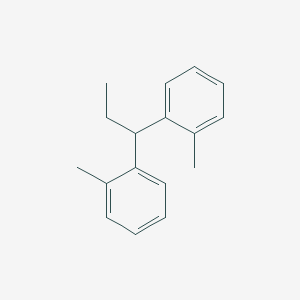
![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)
